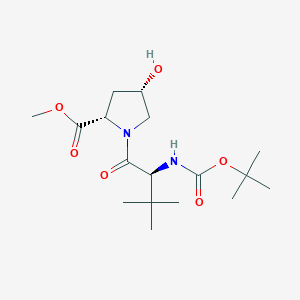

(2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate

Description

The compound (2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring:

- A (2S,4S) -configured pyrrolidine ring with a hydroxyl group at the 4-position.

- A methyl ester at the 2-position.

- A tertiary carbamate-protected amino group (Boc) within the acyl side chain.

- A branched 3,3-dimethylbutanoyl moiety.

Properties

IUPAC Name |

methyl (2S,4S)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)/t10-,11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSDCJXQCWZQGU-SDDRHHMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)OC)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Construction of the (2S,4S)-Pyrrolidine Core

The pyrrolidine ring with (2S,4S) stereochemistry is synthesized via Grignard addition to N-sulfinyl aldimines , a method pioneered by Ellman et al.. Commercially available aldehydes are converted to chiral aldimines using (R)- or (S)-tert-butanesulfinamide, enabling precise control over stereochemistry. For example:

- Step 1 : Reaction of 2-(2-bromoethyl)-1,3-dioxane with magnesium generates a Grignard reagent, which adds to N-sulfinyl aldimines to form diastereomerically enriched sulfinamide intermediates.

- Step 2 : Acidic hydrolysis of the sulfinamide group (e.g., using HCl in methanol) yields the pyrrolidine core with >90% diastereoselectivity.

Alternative routes involve hydrogenolysis of iodomethylpyrrolidine precursors . For instance, N-protected-(S)-prolinol derivatives undergo iodination using NaI in tetrahydrofuran, followed by palladium-catalyzed hydrogenolysis to invert configuration at C2, producing the (2S,4S) stereochemistry.

Introduction of the 4-Hydroxy Group

The 4-hydroxy functionality is introduced via oxidation of a proline precursor or stereospecific hydroxylation :

- Oxidation Route : (2S,4R)-4-hydroxyproline derivatives are oxidized using TEMPO/BAIB (2,2,6,6-tetramethylpiperidin-1-oxyl with bis(acetoxy)iodobenzene) in dichloromethane, yielding the trans-dihydroxylated intermediate.

- Hydroxylation via Epoxide Opening : Epoxidation of Δ³-pyrroline derivatives with mCPBA (meta-chloroperbenzoic acid), followed by acid-catalyzed ring-opening, installs the hydroxyl group with retention of configuration.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during subsequent reactions:

- Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP).

- Conditions : Conducted in aprotic solvents (e.g., tetrahydrofuran or acetonitrile) at 0–25°C for 2–4 hours, achieving >95% yield.

For the (S)-2-amino-3,3-dimethylbutanoyl moiety, enantiomerically pure Boc-protected amino acid is prepared via Schöllkopf bis-lactim ether methodology or enzymatic resolution.

Acyl Transfer to Pyrrolidine

Coupling the Boc-protected amino acid to the pyrrolidine core employs peptide coupling reagents :

- Activation : (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Coupling Conditions : Conducted in dimethylformamide or dichloromethane with catalytic DMAP, yielding the acylated product in 85–92% yield.

Methyl Esterification

The terminal carboxylic acid is converted to the methyl ester via Fischer esterification :

- Reagents : Methanol in excess with sulfuric acid as a catalyst.

- Conditions : Reflux at 65°C for 12–24 hours, followed by neutralization and extraction.

Alternatively, DCC-mediated esterification using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves quantitative conversion.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization from ethanol/water. Analytical validation includes:

- ¹H/¹³C NMR : Key peaks include δ 1.44 (s, Boc CH₃), δ 3.72 (s, COOCH₃), and δ 4.30 (m, pyrrolidine C4-OH).

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) confirm >99% enantiomeric excess.

Challenges and Optimization

- Stereochemical Integrity : Racemization during coupling is minimized using low temperatures (0–4°C) and excess Hünig’s base.

- Hydroxyl Group Protection : Temporary silyl protection (e.g., TBSCl) prevents undesired side reactions during acylation.

- Catalyst Selection : Palladium on carbon (Pd/C) under 30 bar H₂ ensures complete hydrogenolysis without over-reduction.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

The major products formed from these reactions include the corresponding carbonyl compounds, amines, and deprotected amines, respectively.

Scientific Research Applications

(2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound shares a pyrrolidine core with several derivatives described in recent patents and synthetic studies. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Stereochemistry : The (2S,4S) configuration of the target compound distinguishes it from the (2S,4R) analogues in patents , which may alter binding pocket interactions in biological targets.

- Functional Groups : Replacement of the methyl ester (target compound) with a carboxylic acid ( compound) reduces lipophilicity, impacting membrane permeability. The Boc group in the target compound enhances stability during synthesis compared to unprotected amines in other derivatives .

- In contrast, the 3-methylisoxazole () and 4-methylthiazole (Example 30) groups may confer specific electronic interactions with enzymatic active sites .

Comparison of Yields and Purity :

Methods for Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, shape-based alignment) are critical for virtual screening. However, the target compound’s unique stereochemistry and side-chain bulk may reduce similarity scores with (2S,4R) analogues despite shared cores .

Biological Activity

(2S,4S)-Methyl 1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 329.41 g/mol. Its structure includes a hydroxypyrrolidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a dimethylbutanoyl side chain.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this pyrrolidine derivative can act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies have shown that pyrrolidine derivatives can inhibit enzymes such as serine proteases and cysteine proteases, which are crucial in various physiological processes including digestion and immune response .

2. Modulation of Signaling Pathways

The compound has been implicated in the modulation of several signaling pathways. Notably, it may influence pathways related to hypoxia-inducible factor (HIF) regulation, which is vital in cellular responses to low oxygen levels. The interaction with HIF-1α could provide therapeutic avenues for conditions like cancer and ischemic diseases .

Table 1: Summary of Biological Activities

Case Study: HIF-1α Interaction

In a recent study focusing on the interaction between various ligands and HIF-1α, it was found that the structural modifications present in this compound enhanced its binding affinity to HIF-1α. This increased affinity resulted in significant transcriptional activation under hypoxic conditions, suggesting its potential use as a therapeutic agent for hypoxia-related diseases .

Pharmacological Implications

The pharmacological implications of this compound are vast. Its ability to modulate critical biochemical pathways positions it as a candidate for drug development targeting metabolic disorders and cancer therapies. The antioxidant properties noted in preliminary studies suggest additional benefits in protecting against cellular damage caused by oxidative stress .

Q & A

Q. What are the key steps in synthesizing (2S,4S)-Methyl [...] carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection and coupling reactions. Key steps include:

- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .

- Hydroxyl group activation : The 4-hydroxyl group on the pyrrolidine ring may be protected with a silyl ether (e.g., TBSCl) to prevent side reactions during subsequent acylations .

- Coupling reactions : The (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl moiety is introduced via peptide coupling reagents like HATU or EDCI, with DMAP catalysis to ensure stereochemical fidelity .

- Final deprotection : Acidic conditions (e.g., TFA in DCM) remove Boc groups while preserving stereochemistry .

- Stereocontrol : Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) are employed during pyrrolidine ring formation to maintain (2S,4S) configuration .

Q. How can the stereochemical configuration of this compound be confirmed using analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA/IB column with a hexane:isopropanol mobile phase to resolve enantiomers; retention times are compared to authentic standards .

- NMR Spectroscopy : NOESY/ROESY experiments identify spatial proximity between protons (e.g., 4-hydroxyl and pyrrolidine backbone protons), confirming relative stereochemistry .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration, particularly for intermediates like Boc-protected pyrrolidine derivatives .

Q. What chromatographic methods are recommended for purifying intermediates during synthesis?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–30%) for Boc-protected intermediates .

- Reverse-Phase HPLC : For polar intermediates (e.g., hydroxylated pyrrolidines), employ C18 columns with water:acetonitrile (0.1% TFA) to enhance resolution .

- Preparative TLC : Useful for small-scale purification of acid-sensitive intermediates, using dichloromethane:methanol (95:5) .

Advanced Research Questions

Q. What strategies optimize chiral purity in multi-step syntheses of this compound?

- Methodological Answer :

- Kinetic Resolution : Utilize enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s Co-salen) during esterification or amide bond formation to enrich enantiomeric excess (ee > 98%) .

- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Apply palladium catalysts in coupling steps to dynamically control stereochemistry .

- In-line Analytics : Integrate real-time HPLC monitoring during continuous flow synthesis to adjust reaction parameters and minimize racemization .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer :

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or ITC assays quantify interactions with enzymes (e.g., proteases), using immobilized target proteins .

- Cellular Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6) in macrophage models via ELISA, correlating with pyrrolidine-mediated modulation of NF-κB pathways .

- Molecular Dynamics Simulations : Predict binding poses with target proteins (e.g., kinases) using software like GROMACS; validate with mutagenesis studies .

Q. What are the stability profiles under different conditions, and how to mitigate degradation?

- Methodological Answer :

- pH Stability : Degradation occurs at pH < 3 (Boc cleavage) or pH > 10 (ester hydrolysis). Stabilize with buffered solutions (pH 5–7) during biological assays .

- Thermal Stability : Store lyophilized solids at -20°C; avoid prolonged heating (>40°C) in solution to prevent racemization .

- Light Sensitivity : Protect from UV exposure using amber vials; degradation products include oxidized pyrrolidine derivatives .

Q. How to resolve contradictions in biological activity data from different studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may arise from differences in serum protein binding .

- Orthogonal Assays : Validate cytotoxicity findings using both MTT and ATP-based luminescence assays to rule out false positives .

- Structural Analog Testing : Synthesize and test derivatives (e.g., 4-fluoro or 4-methoxy substitutions) to isolate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.